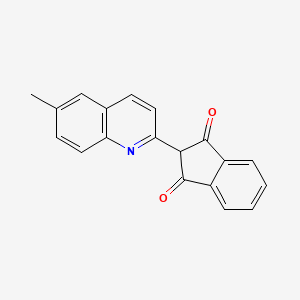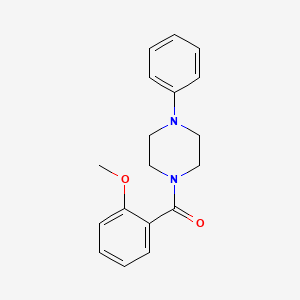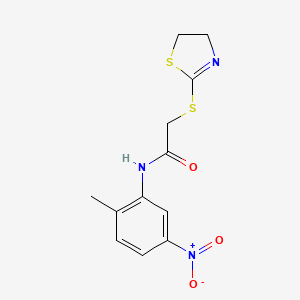
N-isobutyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-phenoxyacetamide (NIPA) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. NIPA is a white crystalline solid with a molecular weight of 235.3 g/mol and a melting point of 95-97°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone. NIPA has been synthesized by several methods, and its properties and applications have been extensively studied.
Mécanisme D'action
The mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood. However, it is believed that N-isobutyl-2-phenoxyacetamide acts as a chelating agent, which can form complexes with metal ions. The metal complexes formed by N-isobutyl-2-phenoxyacetamide have been shown to exhibit catalytic activity, which is attributed to the presence of N-isobutyl-2-phenoxyacetamide as a ligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isobutyl-2-phenoxyacetamide have not been extensively studied. However, some studies have shown that N-isobutyl-2-phenoxyacetamide has antioxidant and anti-inflammatory properties. N-isobutyl-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-2-phenoxyacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. N-isobutyl-2-phenoxyacetamide is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, N-isobutyl-2-phenoxyacetamide has some limitations. It has low solubility in water, which can limit its applications in aqueous environments. Moreover, the mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood, which can limit its applications in some fields.
Orientations Futures
There are several future directions for N-isobutyl-2-phenoxyacetamide research. One potential direction is the synthesis of new metal complexes using N-isobutyl-2-phenoxyacetamide as a ligand. These metal complexes can have potential applications in catalysis, drug discovery, and material science. Another direction is the development of new polymers using N-isobutyl-2-phenoxyacetamide as a monomer. These polymers can have potential applications in drug delivery and tissue engineering. Moreover, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-isobutyl-2-phenoxyacetamide is a promising compound for scientific research. It has potential applications in various fields, including catalysis, drug discovery, material science, and tissue engineering. N-isobutyl-2-phenoxyacetamide is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Méthodes De Synthèse
N-isobutyl-2-phenoxyacetamide can be synthesized by the reaction of phenoxyacetic acid with isobutylamine in the presence of a catalyst such as sulfuric acid. The reaction yields N-isobutyl-2-phenoxyacetamide as a product along with water. The purity of N-isobutyl-2-phenoxyacetamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-isobutyl-2-phenoxyacetamide has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, drug discovery, and material science. N-isobutyl-2-phenoxyacetamide has also been used in the synthesis of polymers, which have applications in drug delivery and tissue engineering. Moreover, N-isobutyl-2-phenoxyacetamide has been used as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJXQHNVQLWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)





![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
